molecular formula C28H28N2O3S2 B4624021 ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 5695-28-3

ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B4624021
CAS No.: 5695-28-3
M. Wt: 504.7 g/mol
InChI Key: SRMBEZIMZJNSJH-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring, a quinoline moiety, and a cyclooctathiophene structure. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

Mechanism of Action

The mechanism of action of ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit kinases, which are enzymes that play a crucial role in cell signaling and proliferation . By inhibiting these kinases, the compound can disrupt cancer cell growth and induce apoptosis (programmed cell death) .

Comparison with Similar Compounds

Ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can be compared with other thiophene and quinoline derivatives:

Properties

IUPAC Name

ethyl 2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-3-33-28(32)25-19-11-6-4-5-7-13-23(19)35-27(25)30-26(31)20-16-22(24-15-14-17(2)34-24)29-21-12-9-8-10-18(20)21/h8-10,12,14-16H,3-7,11,13H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMBEZIMZJNSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366748
Record name ST50915385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5695-28-3
Record name ST50915385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 5
ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 6
ethyl 2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

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